molecular formula C10H11F4N5 B11743747 1-(2,2-difluoroethyl)-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine

1-(2,2-difluoroethyl)-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine

Cat. No.: B11743747
M. Wt: 277.22 g/mol
InChI Key: JMXFVMZIYARLQH-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine is a fluorinated organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of difluoroethyl and difluoromethyl groups attached to a pyrazole ring. Fluorinated compounds are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets .

Preparation Methods

The difluoromethyl group is then introduced via difluoromethylation reactions, often using reagents such as difluoromethyl iodide or difluoromethyl sulfone .

Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2,2-Difluoroethyl)-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The pathways involved in its mechanism of action include inhibition of enzyme activity, alteration of receptor signaling, and modulation of gene expression .

Comparison with Similar Compounds

Similar compounds to 1-(2,2-difluoroethyl)-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine include other fluorinated pyrazoles, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other fluorinated pyrazoles .

Properties

Molecular Formula

C10H11F4N5

Molecular Weight

277.22 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]pyrazol-4-amine

InChI

InChI=1S/C10H11F4N5/c11-9(12)6-18-5-7(3-17-18)15-4-8-1-2-16-19(8)10(13)14/h1-3,5,9-10,15H,4,6H2

InChI Key

JMXFVMZIYARLQH-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)C(F)F)CNC2=CN(N=C2)CC(F)F

Origin of Product

United States

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